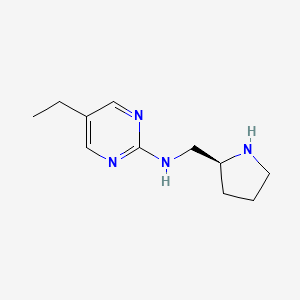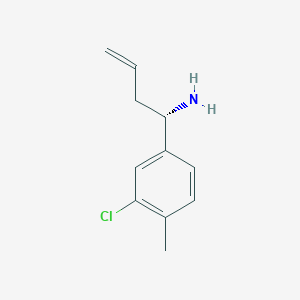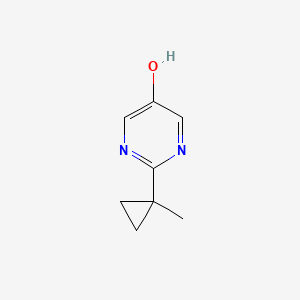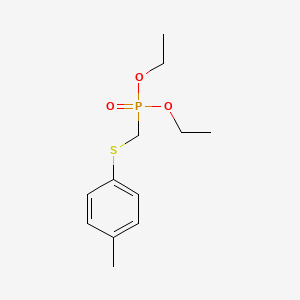
3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine is an organic compound belonging to the class of pyrazines. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes two methyl groups and one propyl group attached to the tetrahydropyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazine with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated control systems can optimize the reaction conditions, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazine derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines and tetrahydropyrazines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrazine: Similar in structure but lacks the propyl group.
3,6-Dimethyl-2,5-dipropylpyrazine: Contains additional propyl groups.
Tetramethylpyrazine: Contains four methyl groups instead of two methyl and one propyl group.
Uniqueness
3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the flavor and fragrance industry.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3,6-dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine |
InChI |
InChI=1S/C9H18N2/c1-4-5-9-8(3)10-6-7(2)11-9/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
ZFDNPQHGXONMHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(CNC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)





![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)






![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
